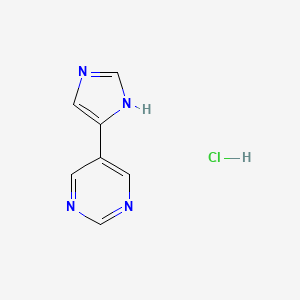

5-(1H-imidazol-5-yl)pyrimidine HCl

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry Scaffolds

Nitrogen heterocycles are organic compounds containing a ring structure composed of atoms of at least two different elements, one of which must be nitrogen. These structures are of paramount importance in medicinal chemistry for several reasons. A significant percentage of FDA-approved drugs, estimated to be around 59% of small-molecule drugs, feature nitrogen heterocycles. nih.gov Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. nih.gov The presence of nitrogen atoms in these rings can influence the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, all of which are critical for drug development. mdpi.com

Overview of Imidazole (B134444) and Pyrimidine (B1678525) Core Structures in Bioactive Compounds

Both imidazole and pyrimidine are fundamental nitrogen-containing heterocyclic rings that are independently found in a vast number of biologically active compounds.

Imidazole is a five-membered aromatic ring with two nitrogen atoms. It is a key component of the essential amino acid histidine and is found in many natural products and synthetic drugs. byu.educhembk.com The imidazole ring can act as a proton donor and acceptor, making it a crucial participant in many enzymatic reactions. nih.gov Its derivatives have shown a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. byu.edu

Pyrimidine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. It forms the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives being investigated and developed as anticancer, antiviral, and antimicrobial agents. nih.gov

Rationale for Investigating 5-(1H-imidazol-5-yl)pyrimidine HCl and its Derivatives in Academic Research

The combination of the imidazole and pyrimidine rings into a single scaffold, as seen in 5-(1H-imidazol-5-yl)pyrimidine, offers a unique set of properties that makes it an attractive target for academic and pharmaceutical research. The rationale for investigating this compound and its derivatives is multifaceted:

Kinase Inhibition: A primary area of interest is the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole-pyrimidine scaffold can be designed to fit into the ATP-binding site of kinases, thereby inhibiting their activity. Research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown their potential as potent and selective kinase inhibitors. byu.edu

Structural Versatility for Drug Design: The imidazole-pyrimidine core provides a rigid framework with multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), where different functional groups can be introduced to optimize potency, selectivity, and pharmacokinetic properties.

Mimicking Natural Ligands: The arrangement of nitrogen atoms in the imidazole-pyrimidine scaffold can mimic the hydrogen bonding patterns of natural ligands, such as the purine (B94841) bases in ATP, enhancing the potential for strong and specific interactions with biological targets.

Exploration of Diverse Biological Activities: Beyond kinase inhibition, the inherent biological activities of both imidazole and pyrimidine suggest that their combined scaffold could exhibit a broad spectrum of pharmacological effects, warranting further investigation in various therapeutic areas.

While specific, in-depth research on this compound is not extensively published in publicly accessible literature, the study of its derivatives and the broader class of imidazole-pyrimidine compounds provides a strong impetus for its continued investigation in chemical biology. The synthesis and evaluation of such compounds contribute to the fundamental understanding of how molecular structure dictates biological function and pave the way for the discovery of novel therapeutic agents.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClN4 |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)pyrimidine;hydrochloride |

InChI |

InChI=1S/C7H6N4.ClH/c1-6(2-9-4-8-1)7-3-10-5-11-7;/h1-5H,(H,10,11);1H |

InChI Key |

KBVGBPZQQHRNRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C2=CN=CN2.Cl |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Approaches in the Study of 5 1h Imidazol 5 Yl Pyrimidine Hcl Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules. nih.govbohrium.com By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, which in turn reveals a wealth of information about a molecule's reactivity and stability. scirp.org For derivatives of 5-(1H-imidazol-5-yl)pyrimidine, DFT studies can illuminate how different substituents on the pyrimidine (B1678525) or imidazole (B134444) rings alter the electronic landscape of the core structure.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

In the context of 5-(1H-imidazol-5-yl)pyrimidine derivatives, FMO analysis helps in understanding their reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. The distribution of these orbitals across the molecule identifies the most probable sites for nucleophilic and electrophilic attack. youtube.com For instance, DFT calculations on similar heterocyclic systems have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. scirp.org This analysis is crucial for predicting how these derivatives might interact with biological targets.

Illustrative Frontier Molecular Orbital Data for a Hypothetical 5-(1H-imidazol-5-yl)pyrimidine Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. A larger gap implies higher stability. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. youtube.com It is invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. researchgate.netresearchgate.net The MEP map uses a color spectrum to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

For 5-(1H-imidazol-5-yl)pyrimidine derivatives, MEP analysis can identify the nitrogen atoms of the pyrimidine and imidazole rings as regions of negative potential, making them likely hydrogen bond acceptors. researchgate.netrsc.org Conversely, the hydrogen atom attached to the imidazole nitrogen would be a region of positive potential, acting as a hydrogen bond donor. This information is vital for designing molecules that can form specific, favorable interactions within a protein's binding site.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target and to hypothesize the binding mode of active compounds. mdpi.com For derivatives of 5-(1H-imidazol-5-yl)pyrimidine, docking studies can predict how they might bind to target proteins, such as kinases, which are often implicated in various diseases. acs.orgnih.gov

Ligand-Protein Binding Site Characterization

A crucial aspect of docking is the characterization of the ligand-protein binding site. nih.gov This involves identifying the key amino acid residues that form the binding pocket and understanding the types of interactions they can form (e.g., hydrogen bonds, hydrophobic interactions, salt bridges). nih.gov Docking simulations of 5-(1H-imidazol-5-yl)pyrimidine derivatives into a target's active site can reveal critical interactions. For example, the pyrimidine and imidazole rings can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the nitrogen atoms can form hydrogen bonds with donor/acceptor residues in the pocket. acs.org Identifying these interactions helps in understanding the structural basis of activity and provides a roadmap for designing derivatives with improved affinity and selectivity.

Scoring Function Applications in Affinity Prediction

After generating potential binding poses, a scoring function is used to rank them. st-andrews.ac.uk Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein. wikipedia.org They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. st-andrews.ac.uk More recently, machine learning-based scoring functions have also emerged. wikipedia.org

The score is an approximation of the binding free energy, where a lower (more negative) score generally indicates a more favorable binding interaction. nih.gov These scores are used to prioritize compounds from a virtual screen for experimental testing. For 5-(1H-imidazol-5-yl)pyrimidine derivatives, comparing the docking scores of a series of analogs can help to establish a structure-activity relationship (SAR), guiding the selection of substituents that enhance binding affinity. nih.gov

Example Docking Results for a Series of Pyrimidine Derivatives

| Compound Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A (Parent) | -7.5 | Lys101, Tyr188 |

| Derivative B (+Cl) | -8.2 | Lys101, Tyr188, Trp229 |

| Derivative C (+CH3) | -7.8 | Lys101, Tyr181 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. nih.govresearchgate.net

For a complex of a 5-(1H-imidazol-5-yl)pyrimidine derivative and its target protein, an MD simulation can assess the stability of the docked pose. nih.gov It can reveal whether the key interactions predicted by docking are maintained over time and whether the ligand remains stably bound in the active site. Furthermore, MD simulations can uncover important conformational changes in the protein upon ligand binding, which are often missed by rigid-receptor docking approaches. mdpi.com The analysis of interaction dynamics, such as the persistence of hydrogen bonds or the fluctuation of hydrophobic contacts, provides a more realistic and detailed understanding of the binding event, ultimately aiding in the development of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 5-(1H-imidazol-5-yl)pyrimidine, which are often investigated as kinase inhibitors, QSAR models are instrumental in predicting their potency and guiding the synthesis of more effective analogs. nih.govnih.govnih.gov

The development of a robust QSAR model involves several key steps. Initially, a dataset of 5-(1H-imidazol-5-yl)pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific kinase) is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Through statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is generated that links a selection of these descriptors to the observed biological activity. jyoungpharm.org The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques to ensure its reliability. jyoungpharm.org

For instance, a hypothetical QSAR model for a series of 5-(1H-imidazol-5-yl)pyrimidine derivatives as kinase inhibitors might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(Dipole_Moment) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, and Dipole_Moment is a measure of the molecule's polarity. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the biological activity.

| Descriptor | Coefficient (β) | Interpretation |

| logP | -0.25 | Increased lipophilicity is slightly detrimental to activity. |

| TPSA | +0.08 | A larger polar surface area is favorable for activity. |

| Dipole Moment | +0.15 | Higher polarity is associated with increased potency. |

| Molecular Weight | -0.01 | Increased molecular size has a minor negative impact. |

| Number of H-bond Donors | +0.30 | More hydrogen bond donors enhance biological activity. |

| This table represents a hypothetical QSAR model for illustrative purposes. |

Such models provide a quantitative framework for understanding the structure-activity relationships within this class of compounds and for prioritizing the synthesis of novel derivatives with potentially enhanced biological activity.

In Silico Assessment of Preclinical Pharmacokinetic and Dispositional Parameters

Beyond predicting biological activity, computational models are crucial for the early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This in silico profiling helps to identify potential pharmacokinetic liabilities before significant resources are invested in their development. researchgate.netnih.gov For 5-(1H-imidazol-5-yl)pyrimidine derivatives, a range of pharmacokinetic parameters can be predicted using various computational tools and web-based platforms. nih.govresearchgate.net

These predictions are based on the compound's structure and rely on models built from large datasets of experimentally determined pharmacokinetic data. Key parameters that are commonly evaluated in silico include:

Gastrointestinal (GI) Absorption: Predicting the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Assessing the likelihood of a compound crossing the BBB, which is critical for drugs targeting the central nervous system.

Plasma Protein Binding (PPB): Estimating the degree to which a compound will bind to proteins in the blood, which can affect its distribution and availability to target tissues.

Cytochrome P450 (CYP) Inhibition: Predicting the potential for a compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions. nih.gov

Aqueous Solubility: Estimating the solubility of a compound in water, which can influence its absorption and formulation.

Human Ether-à-go-go-Related Gene (hERG) Inhibition: A critical safety parameter, as inhibition of the hERG potassium channel can lead to cardiac arrhythmias. acs.org

| Parameter | Predicted Value for a Representative Derivative | Interpretation |

| GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | >90% | High binding to plasma proteins is expected. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| hERG Inhibition | Medium Risk | Further experimental evaluation is warranted. nih.gov |

| This table presents hypothetical in silico ADME predictions for a representative 5-(1H-imidazol-5-yl)pyrimidine derivative. |

The in silico evaluation of these preclinical pharmacokinetic and dispositional parameters provides a comprehensive and early-stage profile of a potential drug candidate. mdpi.com This information, in conjunction with QSAR and other computational studies, allows for a more informed and efficient drug discovery process for 5-(1H-imidazol-5-yl)pyrimidine derivatives, enabling the selection of compounds with a higher probability of success in later stages of development. acs.org

Preclinical Biological Activity Profiling of Imidazole Pyrimidine Scaffolds, Including 5 1h Imidazol 5 Yl Pyrimidine Hcl Analogs

Investigation of Enzymatic Target Engagement and Modulation

Imidazole-pyrimidine derivatives are particularly recognized for their ability to target and modulate the activity of specific enzymes, especially protein kinases, which are key regulators of cellular signaling pathways implicated in various diseases. nih.govrsc.org

Kinase Inhibition Spectrum and Selectivity (e.g., CDK, FLT3, EGFR, BRAF, PDE)

Research has demonstrated that imidazole-pyrimidine analogs exhibit inhibitory activity against a broad spectrum of kinases, with some compounds showing high potency and selectivity for specific targets.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 kinase are common in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govnih.gov A series of imidazo[1,2-b]pyridazine (B131497) derivatives were identified as highly potent FLT3 inhibitors. nih.gov For instance, compound 34f displayed nanomolar inhibitory activity against both FLT3-ITD (IC₅₀ = 4 nM) and the mutant FLT3-D835Y (IC₅₀ = 1 nM). nih.gov Similarly, 3-phenyl-1H-5-pyrazolylamine-based compounds have been developed as potent and selective FLT3 inhibitors. drugbank.com

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is linked to the development of cancers like hepatocellular carcinoma (HCC). nih.gov A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives were synthesized as selective inhibitors of FGFR1-4. Compound 7n from this series was identified as a highly potent inhibitor, particularly against FGFR4, with an IC₅₀ value of 3.8 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): New benzimidazole-pyrazole derivatives have been synthesized to target EGFR. mdpi.com Compounds 37 and 38 showed significant inhibition of EGFR phosphorylation, with IC₅₀ values of 0.97 μM and 1.7 μM, respectively. mdpi.com

BRAF Kinase: Mutations in the BRAF gene are associated with several cancers. nih.gov Imidazo[1,2-a]pyrimidine (B1208166) derivatives have been screened for their anticancer activity against the B-Raf kinase. nih.gov

Cyclin-Dependent Kinase (CDK): Imidazole (B134444) and 2-amino pyrimidine (B1678525) derivatives have been designed and studied as potential inhibitors of human CDK2, a key regulator of the cell cycle. dergipark.org.tr

Cytochrome P450 (CYP): Beyond kinases, other enzymes are also targeted. The compound SCH 66712 (5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) was found to be a potent, mechanism-based inactivator of human cytochrome P450 2D6, with a binding affinity (Ks) of 0.39 μM. nih.gov

Table 1: Kinase Inhibition by Imidazole-Pyrimidine Analogs

| Compound/Series | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine (34f ) | FLT3-ITD | 4 nM | nih.gov |

| Imidazo[1,2-b]pyridazine (34f ) | FLT3-D835Y | 1 nM | nih.gov |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine (7n ) | FGFR4 | 3.8 nM | nih.gov |

| Benzimidazole-pyrazole (37 ) | EGFR | 0.97 µM | mdpi.com |

Enzyme Active Site Interaction Mechanisms

The inhibitory action of imidazole-pyrimidine scaffolds stems from their ability to form specific and crucial interactions within the active sites of target enzymes. The imidazole ring's capacity to engage in hydrogen bonding, cation-π, and hydrophobic interactions is key to its binding capabilities. researchgate.netnih.gov

Studies show that imidazopyrimidine-based compounds often establish critical hydrogen bonds with residues in the kinase hinge region, a common mechanism for kinase inhibitors that stabilizes the compound-enzyme complex. nih.gov For some derivatives, the interaction is more permanent. Covalent docking analyses of an imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine inhibitor suggested that it forms a covalent adduct with a cysteine residue located on the hinge or p-loop of the FGFR enzyme. nih.gov In the case of the CYP2D6 inactivator SCH 66712 , modeling studies revealed that its phenyl group is positioned just 2.2 Å from the heme iron in the active site, facilitating an oxidation reaction that leads to the formation of a protein adduct and subsequent enzyme inactivation. nih.gov

Receptor Interaction and Signaling Pathway Investigations

In addition to direct enzyme inhibition, imidazole-pyrimidine analogs can modulate cellular signaling by interacting with various cell surface receptors.

Agonist and Antagonist Activity at Specific Receptor Subtypes (e.g., Serotonin (B10506) Receptors)

Serotonin Receptors: The serotonin (5-HT) receptor family is a significant target for drugs treating central nervous system disorders. nih.gov Certain imidazole derivatives have shown a high affinity for 5-HT₁ₐ and 5-HT₇ receptors. nih.gov Specifically, a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were developed as potent and selective 5-HT₇ receptor agonists, with one compound exhibiting a Kᵢ value of 4 nM. nih.gov Conversely, other studies have shown that some antidepressant drugs with related structures act as antagonists at enteric 5-HT₇ receptors. nih.gov

Adenosine (B11128) Receptors: 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A₃ adenosine receptor (A₃AR). nih.gov These compounds bind to a site distinct from the natural ligand binding site, enhancing the receptor's response to its agonist. nih.gov

Downstream Signaling Pathway Analysis

By engaging with enzymes and receptors, imidazole-pyrimidine compounds can significantly alter intracellular signaling cascades that control cell fate.

Wnt/β-catenin Pathway: In preclinical studies using myeloid leukemia cell lines, certain imidazole derivatives were found to downregulate the AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. researchgate.netnih.govresearchgate.net

PI3K/AKT/mTOR Pathway: Imidazo[1,2-b]pyrimidine chalcone (B49325) derivatives have been shown to inhibit the phosphorylation of AKT, a central node in the PI3K/AKT/mTOR pathway that regulates cell growth and survival. mdpi.com

FLT3 Signaling: Potent FLT3 inhibitors from the imidazo[1,2-b]pyridazine series were confirmed to suppress the downstream signaling pathways activated by FLT3 in AML cells. nih.gov

TGF-β Pathway: An imidazole-containing compound was observed to inhibit the phosphorylation of Smad2, a key mediator of the TGF-β signaling pathway, which is involved in cell growth, differentiation, and migration. mdpi.com

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling, has been identified as a potential target for imidazole pyrazine (B50134) compounds. researchgate.net

Exploration of Cellular Homeostasis and Proliferation Regulation in Preclinical Models

The modulation of key enzymes and signaling pathways by imidazole-pyrimidine analogs translates into significant effects on cellular processes like proliferation and survival, particularly in cancer models.

Studies have demonstrated that imidazole derivatives can effectively reduce the proliferation of myeloid leukemia cell lines, such as NB4 (acute promyelocytic leukemia) and K562 (chronic myeloid leukemia). nih.govresearchgate.netnih.gov This anti-proliferative effect was linked to the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.netnih.gov For example, the imidazo[1,2-b]pyridazine derivative 34f showed potent anti-proliferative activity against AML cell lines carrying the FLT3-ITD mutation, with GI₅₀ values between 7 and 9 nM. nih.gov

In other cancer types, such as head and neck squamous cell carcinoma (HNSCC), a carbamate (B1207046) ester derivative of benzoimidazole was found to inhibit cell replication significantly. uniroma1.it This compound was shown to block the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis. uniroma1.it Furthermore, imidazo[2,1-b]pyrimidine chalcone derivatives have demonstrated broad anticancer activity in vitro against a large panel of cell lines from nine different types of cancer, including leukemia, lung, colon, and breast cancers. nih.gov

Table 2: Cellular Activity of Imidazole-Pyrimidine Analogs in Preclinical Models

| Compound/Series | Cell Line(s) | Cellular Effect | Reference |

|---|---|---|---|

| Imidazole derivatives | NB4, K562 (Leukemia) | Reduced proliferation, induced apoptosis | researchgate.netnih.govresearchgate.netnih.gov |

| Imidazo[1,2-b]pyridazine (34f ) | MV4-11, MOLM-13 (AML) | Anti-proliferative (GI₅₀ = 7-9 nM) | nih.gov |

| Benzoimidazole carbamate ester | HNSCC | Inhibited replication, G2/M cell cycle arrest, induced apoptosis | uniroma1.it |

| Imidazo[2,1-b]pyrimidine chalcones | Various cancer cell lines | Anti-cancer activity | nih.gov |

Compound and Chemical Names Table

| Mentioned Name | Chemical Name |

| SCH 66712 | 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine |

| 34f | An imidazo[1,2-b]pyridazine derivative |

| 7n | An imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivative |

| 37 | A benzimidazole-pyrazole derivative |

| 38 | A benzimidazole-pyrazole derivative |

| 5-(1H-imidazol-5-yl)pyrimidine HCl | 5-(1H-imidazol-5-yl)pyrimidine hydrochloride |

Cell Cycle Progression Modulation

The ability to modulate the cell cycle is a key characteristic of many therapeutic agents, particularly in the context of cancer. Imidazole-pyrimidine derivatives have been investigated for their potential to interfere with cell cycle progression. For instance, studies on C2C12 murine myoblasts have shown that treatment with 5-azacytidine, a pyrimidine analog, can modulate cell cycle progression. ijbs.com This compound was observed to induce an increase in the expression of proteins such as p21, which is a known inhibitor of cyclin-dependent kinases (CDKs), thereby halting the cell cycle to promote myogenesis. ijbs.com

Furthermore, some benzimidazole (B57391) derivatives, which share the imidazole core, have been shown to block the cell cycle in the G2/M phase. mdpi.com This is achieved by preventing the formation of normal bipolar mitotic spindles, leading to an accumulation of cyclin B1 in the cytoplasm. mdpi.com This disruption of mitosis can ultimately trigger programmed cell death in rapidly dividing cells. mdpi.com The investigation of imidazole-pyrimidine derivatives as CDK2 inhibitors has also been a focus, with some compounds showing significant inhibitory activity, highlighting their potential as targeted anticancer agents. dergipark.org.tr

Induction of Regulated Cell Death Pathways

The induction of regulated cell death, such as apoptosis, is a primary mechanism for many anticancer therapies. Research has indicated that imidazole-containing compounds can trigger cell death through various pathways. In HL-60 cells, imidazole has been found to induce caspase-dependent cell death. nih.gov This process is associated with intracellular acidification, activation of caspase-3, and cleavage of DFF-45, a key step in DNA fragmentation. nih.gov Interestingly, while caspase activation occurred, oligonucleosomal DNA fragmentation was only observed upon neutralization of the intracellular pH, suggesting that a neutral intracellular environment is crucial for the final execution phase of apoptosis. nih.gov

Further studies have shown that imidazole can induce apoptosis in various cancer cell lines, including endometrial adenocarcinoma, melanoma, and embryonic renal cells, by causing cytoplasmic vacuolization and the accumulation of autophagic vesicles. researchgate.net In HEC-1B cells, imidazole treatment led to a dose- and time-dependent decrease in cell viability and induced intrinsic apoptotic cell death, as evidenced by the increased levels of cleaved caspase-9 and cleaved-caspase-3. researchgate.net Some compounds have been shown to induce cell death through both caspase-dependent and caspase-independent pathways, the latter involving the translocation of apoptosis-inducing factor (AIF) to the nucleus. mdpi.com Combination therapies involving pyrimidine metabolism interference have also been shown to induce cancer cell death through the integrated stress response and disruption of pyrimidine homeostasis. embopress.org

Characterization of Antimicrobial Mechanisms

The imidazole-pyrimidine scaffold has demonstrated significant promise as a source of novel antimicrobial agents, addressing the growing concern of antimicrobial resistance.

Antibacterial Spectrum and Efficacy Against Model Organisms

Derivatives of the imidazole-pyrimidine scaffold have exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. jst.go.jpderpharmachemica.commdpi.com For example, a series of 75 imidazo[1,2-α]pyrimidine derivatives were synthesized and tested in vitro, with some showing potent activity against a variety of bacteria, including Mycobacterium species. jst.go.jp Chalcone derivatives of imidazo[1,2-a]pyrimidine have demonstrated excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com

The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes. For instance, some thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the imidazole-pyrimidine core, have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a promising target for novel antibacterial agents. mdpi.com The introduction of lipophilic groups, such as a sulfur atom at position 2 and methyl groups at positions 3 and 5 of the thienopyrimidine ring, was found to enhance activity against Gram-negative bacteria, likely by facilitating diffusion across the bacterial membrane. mdpi.com

Antifungal Properties and Mode of Action

The imidazole ring is a well-established pharmacophore in antifungal drug discovery, with many clinically used antifungal agents belonging to the azole class. nih.govresearchgate.net Imidazole-pyrimidine derivatives have also been explored for their antifungal potential. nih.gov Molecular docking studies have suggested that imidazo[1,2-a]pyrimidines may exert their antifungal activity against Candida albicans in a manner comparable to the established drug voriconazole. nih.gov

A series of pyrimidinetrione-imidazole conjugates were developed as potential antifungal agents. nih.gov One of these compounds, 4-fluobenzyl pyrimidinetrione imidazole 5f, exhibited potent inhibition of C. albicans, being significantly more active than fluconazole. nih.gov The proposed mechanism of action for this compound involves a dual attack on the fungal cell: it depolarizes and permeabilizes the cell membrane and also intercalates into the fungal DNA. nih.gov This multi-target approach may contribute to its fungicidal activity and a lower propensity for resistance development. nih.gov Other studies have also reported the antifungal activity of pyrimidine derivatives against Aspergillus niger and Candida albicans. ekb.eg

Antiviral Activity in In Vitro Models

The antiviral potential of imidazole-pyrimidine scaffolds has also been a subject of investigation. dergipark.org.tr While specific data on this compound is limited in the provided context, the broader class of pyrimidine derivatives has shown promise. For example, 5-ethyl pyrimidine deoxynucleosides have demonstrated antiviral activity in vitro. nih.gov The introduction of an acetanilide (B955) moiety into the imidazo[1,2-a]pyrimidine structure has been suggested to enhance the antiviral activity of these compounds. nih.gov The diverse pharmacological properties of the imidazole-pyrimidine scaffold underscore its potential as a source of new antiviral agents.

Structure Activity Relationship Sar Elucidation and Rational Design Strategies for 5 1h Imidazol 5 Yl Pyrimidine Hcl and Its Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of 5-(1H-imidazol-5-yl)pyrimidine derivatives is highly sensitive to substitutions on both the pyrimidine (B1678525) and imidazole (B134444) rings.

The pyrimidine ring serves as a key interaction moiety with the target protein. Research has shown that replacing the pyridine ring in early lead compounds with a pyrimidine ring can improve both inhibitory activity and selectivity for p38 MAP kinase over other kinases. nih.gov The 2-position of the pyrimidine ring, in particular, has been identified as a site amenable to the introduction of side chains to modulate activity. nih.gov

Substitution at the 2-position: Introduction of various groups at this position can significantly influence potency. For instance, the nature of the substituent can affect the molecule's ability to occupy a hydrophobic pocket in the enzyme's active site.

Substitution at the 4-position: Modifications at this position are also critical. For example, in a series of pyrimidin-4-yl-1H-imidazole derivatives, specific substitutions led to potent antiproliferative activity against melanoma cell lines. nih.gov

Table 1: Effect of Pyrimidine Ring Substitutions on Biological Activity

| Compound | Substitution at C2 | Substitution at C4 | Biological Activity (IC50) |

|---|---|---|---|

| Derivative A | Unsubstituted | Aryl Group | Moderate |

| Derivative B | Amino Group | Aryl Group | High |

| Derivative C | Methyl Group | Heteroaryl Group | Low |

The imidazole core is a central feature of this class of inhibitors. nih.gov Modifications at the N1, C2, C4, and C5 positions of the imidazole ring have been extensively studied to understand their impact on p38 MAP kinase inhibition. nih.gov

N1-substitution: The substituent at the N1 position of the imidazole ring can influence the orientation of the molecule within the binding site.

C2-substitution: The group at the C2 position often interacts with a key hydrophobic region of the kinase. nih.gov

C4 and C5-substitutions: The aryl group at the C4 or C5 position is a crucial pharmacophoric element, often a 4-fluorophenyl group, which occupies a primary hydrophobic pocket (pocket I) in the ATP-binding site of p38. nih.gov

Table 2: Impact of Imidazole Ring Modifications on Potency

| Compound | N1-Substituent | C2-Substituent | C4/C5-Aryl Group | p38 Inhibition (IC50) |

|---|---|---|---|---|

| Lead 1 | H | H | 4-Fluorophenyl | 50 nM |

| Analog 1a | Methyl | H | 4-Fluorophenyl | 75 nM |

| Analog 1b | H | Methyl | 4-Fluorophenyl | 20 nM |

| Analog 1c | H | H | Phenyl | 200 nM |

In some derivatives, a linker or bridging moiety is introduced between the pyrimidine and imidazole rings or attached to one of the rings. The nature, length, and flexibility of this linker can significantly affect the compound's ability to adopt the optimal conformation for binding to the target enzyme.

Identification of Key Pharmacophoric Features

Through extensive SAR studies, key pharmacophoric features essential for the potent and selective inhibition of p38 MAP kinase by 5-(1H-imidazol-5-yl)pyrimidine derivatives have been identified. These features include:

A hydrogen bond donor: Typically, an N-H group on the imidazole ring that interacts with the hinge region of the kinase.

A substituted aryl group: A (4-fluoro)phenyl group at the C4 or C5 position of the imidazole ring that occupies a hydrophobic pocket.

A heteroaromatic ring: The pyrimidine ring, which provides additional interactions and points for substitution to fine-tune activity and properties.

A substituent on the pyrimidine ring: A group that can occupy a second hydrophobic pocket (pocket II) to enhance potency and selectivity. nih.gov

Development of Design Principles for Enhanced Biological Profiles

The elucidation of SAR has led to the development of rational design principles for creating new derivatives with improved biological profiles. These principles include:

Scaffold Hopping: Inspired by the binding mode of other selective p38 inhibitors, researchers have redesigned the core scaffold, leading to the discovery of novel classes of inhibitors with improved selectivity. nih.govbenthamdirect.com

Structure-Based Drug Design: The availability of crystal structures of p38 in complex with inhibitors has been instrumental in the design of new compounds with optimized interactions with the active site. nih.gov

Modulation of Physicochemical Properties: Modifications are made to improve properties such as solubility and metabolic stability, which are crucial for in vivo efficacy.

Lead Compound Optimization Through Iterative Synthesis and Biological Evaluation

The process of lead optimization is a cyclical process involving the design, synthesis, and biological testing of new analogs. danaher.com This iterative approach allows for the systematic exploration of the chemical space around a lead compound to identify derivatives with superior potency, selectivity, and pharmacokinetic properties. For instance, starting from an initial lead, medicinal chemists can systematically modify different parts of the molecule and evaluate the impact of these changes on its biological activity. This process has been successfully applied to the 5-(1H-imidazol-5-yl)pyrimidine scaffold to develop highly potent and selective p38 MAP kinase inhibitors.

Preclinical Pharmacological Characterization and Disposition of Imidazole Pyrimidine Derivatives

In Vitro Pharmacokinetic Parameters in Model Systems

The in vitro assessment of a compound's pharmacokinetic properties provides early insights into its potential behavior in a complex biological system. These assays are crucial for identifying potential liabilities and for guiding the optimization of lead compounds.

Metabolic Stability in Microsomal and Hepatocyte Assays

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and in vivo half-life. Liver microsomes and hepatocytes are the two most common in vitro systems used to evaluate metabolic stability. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Hepatocytes, being the primary liver cells, contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of hepatic metabolism.

For many heterocyclic compounds, including imidazole-pyrimidine derivatives, metabolic stability can be a significant challenge. For instance, studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown that they can be rapidly metabolized by aldehyde oxidase (AO), an enzyme abundant in the liver of humans and other species. This rapid metabolism can lead to high clearance and poor oral bioavailability. Medicinal chemistry efforts often focus on structural modifications to block or reduce this AO-mediated metabolism.

While specific data for 5-(1H-imidazol-5-yl)pyrimidine HCl is not available, a study on a structurally related compound, IN-1130 (3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide), a novel ALK5 inhibitor, provides insights into the metabolic profile of such complex heterocyclic systems. nih.gov The major metabolite of IN-1130 was identified as a hydroxylated form of the parent compound, indicating that oxidative metabolism is a key clearance pathway. nih.gov

Interactive Table: Representative Metabolic Stability of an Imidazole-Based Kinase Inhibitor (IN-1130)

| Parameter | Value | Species | Assay System |

| Major Metabolite | Hydroxylated IN-1130 (M1) | Rat, Mouse | In vivo |

This table is illustrative and based on data for the related compound IN-1130, as specific data for this compound is not publicly available.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. Only the unbound (free) fraction of the drug is available to interact with its target and to be cleared from the body. High plasma protein binding can limit the free drug concentration at the site of action and can also affect the interpretation of in vitro potency data.

For kinase inhibitors, which often have lipophilic properties to facilitate cell membrane penetration, plasma protein binding can be substantial. While specific data for this compound is not available, it is a common parameter assessed for all drug development candidates. For example, in the development of imidazopyrimidine-based anti-infective agents, plasma protein binding was a key property evaluated to select candidates for in vivo studies. nih.gov

In Vivo Pharmacokinetic Evaluation in Animal Models

Following promising in vitro data, the pharmacokinetic profile of a compound is evaluated in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) in a whole organism.

Systemic Exposure and Distribution in Preclinical Species

The systemic exposure of a drug after administration is typically assessed by measuring its concentration in plasma over time. Key parameters derived from these studies include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters are crucial for establishing a dose-response relationship and for predicting the therapeutic window.

A study on the ALK5 inhibitor IN-1130 provides valuable insights into the in vivo pharmacokinetics of a complex imidazole (B134444) derivative in various preclinical species. Following oral administration, the plasma half-life of IN-1130 varied across species, ranging from approximately 63 minutes in mice to 160 minutes in monkeys. nih.gov The oral bioavailability also showed significant interspecies variability, being highest in dogs (84.9%) and lowest in mice (8.95%). nih.gov

The distribution of a drug into various tissues is another critical aspect of its pharmacokinetic profile. For IN-1130, oral administration resulted in ready distribution to the liver, kidneys, and lungs, which are often key organs for both therapeutic action and potential toxicity. nih.gov

Interactive Table: In Vivo Pharmacokinetic Parameters of an Imidazole-Based Kinase Inhibitor (IN-1130)

| Species | Dose (mg/kg, oral) | T½ (min) | Bioavailability (%) |

| Mouse | 50.3 | 62.6 | 8.95 |

| Rat | 50.3 | 156.1 ± 19.3 | 11.4 |

| Dog | 5.5 | 76.6 ± 10.6 | 84.9 |

| Monkey | 5.5 | 159.9 ± 59.9 | 34.4 |

This table is based on data for the related compound IN-1130, as specific data for this compound is not publicly available. nih.gov

Clearance and Excretion Pathways

Clearance is a measure of the body's efficiency in eliminating a drug. It is a key parameter that determines the dosing rate required to maintain a certain steady-state drug concentration. Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile and feces).

For many imidazole-pyrimidine derivatives, hepatic metabolism is the primary route of clearance. As mentioned earlier, the identification of metabolites in in vivo studies, such as the hydroxylated metabolite of IN-1130, confirms the role of metabolic clearance. nih.gov The highest levels of this metabolite were found in the liver, further supporting the liver as the main site of metabolism for this compound. nih.gov

Preclinical Pharmacodynamic Endpoints and Target Engagement in Animal Models

Pharmacodynamics is the study of the biochemical and physiological effects of a drug on the body. For kinase inhibitors, a key pharmacodynamic endpoint is the inhibition of the target kinase in vivo. Target engagement assays are used to confirm that the drug is binding to its intended target in the complex cellular environment of a living organism.

Demonstrating target engagement is a critical step in the preclinical development of a kinase inhibitor. This can be achieved through various methods, such as measuring the phosphorylation status of a downstream substrate of the target kinase in tumor tissue from xenograft models. For example, a study on an imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitor showed that the compound inhibited the growth of a human colon carcinoma xenograft with concomitant biomarker modulation consistent with target engagement. acs.org

While specific preclinical pharmacodynamic data for this compound are not publicly available, the general approach for such a compound would involve establishing a clear link between its pharmacokinetic profile, target inhibition in the tumor, and the ultimate anti-tumor efficacy in relevant animal models.

Future Research Trajectories and Unexplored Potential of Imidazole Pyrimidine Scaffolds

Novel Target Identification and Validation for 5-(1H-imidazol-5-yl)pyrimidine HCl Analogs

The broad biological activity of imidazole-pyrimidine derivatives suggests that their therapeutic reach is far from fully explored. rsc.org While established targets include various kinases, future research is geared towards identifying and validating novel biological molecules implicated in disease pathways that have been previously difficult to target.

The adaptability of the imidazole-pyrimidine structure allows for extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. rsc.org A primary area of future focus is the continued exploration of protein kinases, which are crucial to cellular signaling pathways involved in numerous diseases. rsc.org Analogs have shown inhibitory activity against B-Raf kinase, which is associated with cancers like non-small cell lung carcinoma, and mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFR-L858R and EGFR-T790M. nih.govnih.gov Further screening of compound libraries against a wider array of wild-type and mutant kinases could uncover novel therapeutic applications.

Beyond oncology, there is potential in targeting enzymes involved in metabolic and infectious diseases. For instance, imidazopyrimidine compounds are known to inhibit 14α-demethylase, an enzyme critical for ergosterol (B1671047) synthesis in fungi, highlighting their potential as antifungal agents. nih.gov Another promising avenue is the exploration of these analogs as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism that plays a role in immune evasion in cancer. google.com Recent studies have also investigated imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, aiming to block viral entry into human cells. nih.gov

The validation of these novel targets will require a combination of biochemical assays, cellular assays, and structural biology to confirm the mechanism of action and the binding mode of new analogs.

Table 1: Potential Novel Targets for Imidazole-Pyrimidine Analogs

| Target Class | Specific Target Example | Associated Disease Area | Rationale | Citation |

|---|---|---|---|---|

| Protein Kinases | B-Raf, Mutant EGFR (L858R, T790M), HER2 | Cancer | Kinases are frequently dysregulated in cancer; the scaffold is a known kinase binder. | nih.govnih.gov |

| Fungal Enzymes | 14α-demethylase | Fungal Infections | Known mechanism of action for imidazole-based antifungals, disrupting fungal cell membrane integrity. | nih.gov |

| Viral Entry Proteins | hACE2, SARS-CoV-2 Spike Protein | COVID-19 | Computational studies suggest potential for dual inhibition to block viral infection. | nih.gov |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO) | Cancer Immunology | IDO is a key immune checkpoint; its inhibition can restore anti-tumor immunity. | google.com |

Integration of Advanced Synthetic Methodologies for Library Generation

To explore the vast chemical space around the imidazole-pyrimidine core, the integration of advanced and efficient synthetic methodologies is crucial. Traditional multi-step synthesis can be time-consuming and inefficient for generating the large and diverse compound libraries needed for high-throughput screening. Modern synthetic strategies offer greener, faster, and more versatile routes to these molecules.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govsemanticscholar.org This technique has been successfully used to produce imidazo[1,2-a]pyrimidine derivatives, demonstrating its utility in accelerating the synthesis process. nih.gov

Another key strategy is the use of one-pot, multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and atom-economical. nih.govsemanticscholar.org This approach has been used to generate novel imidazo[1,2-a]pyrimidine-based compounds, providing a green protocol by using environmentally friendly solvents like ethanol (B145695) and minimizing purification steps. semanticscholar.org

The van Leusen imidazole (B134444) synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a cornerstone reaction for creating the imidazole ring and has been adapted for the synthesis of complex fused imidazole systems. mdpi.com Researchers have developed tandem reactions, such as the van Leusen/intramolecular Heck route, to build fused imidazo-pyridine and imidazo-azepine derivatives, showcasing the power of combining classic name reactions with modern catalytic methods. mdpi.com

Table 2: Advanced Synthetic Methodologies for Imidazole-Pyrimidine Library Generation

| Methodology | Description | Advantages | Citation |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reaction mixtures. | Rapid reaction times, improved yields, enhanced reaction control. | nih.govsemanticscholar.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single synthetic operation to form a final product that contains portions of all initial reactants. | High efficiency, atom economy, reduced waste, rapid access to molecular diversity. | nih.govsemanticscholar.org |

| van Leusen Imidazole Synthesis | A reaction of an aldehyde with tosylmethylisocyanide (TosMIC) to form an imidazole ring. | A versatile and reliable method for imidazole core formation, adaptable for complex and fused systems. | mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.commednexus.org For imidazole-pyrimidine scaffolds, these computational tools offer immense potential to navigate the vast chemical space, predict compound properties, and generate novel molecular structures with desired activities.

ML algorithms can be trained on large datasets of existing compounds to identify patterns correlating chemical structures with biological activities. mdpi.com This allows for the development of predictive models for properties such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity). nih.govdergipark.org.tr For instance, in silico ADMET and drug-likeness predictions are already being used to filter and prioritize synthesized imidazo[1,2-a]pyrimidine derivatives, ensuring that resources are focused on candidates with promising pharmacokinetic profiles. nih.govnih.gov

Molecular docking studies are a powerful computational tool used to predict the binding modes and affinities of small molecules with their protein targets. nih.gov This has been applied to screen imidazo[1,2-a]pyrimidine derivatives against targets like hACE2 and the SARS-CoV-2 spike protein. nih.gov Furthermore, Density Functional Theory (DFT) methods are employed to understand the electronic structure and reactivity of these molecules, providing deeper insights that can guide rational design. nih.gov

Looking forward, generative AI models, such as variational autoencoders and generative adversarial networks (GANs), represent a paradigm shift. mdpi.comyoutube.com These models can learn the underlying patterns of known active molecules and then generate novel, valid chemical structures that are optimized for specific properties. mdpi.com This moves beyond traditional screening and allows for the de novo design of imidazole-pyrimidine analogs tailored to bind a specific target with high affinity and selectivity, significantly reducing the time and cost associated with discovering lead compounds. youtube.comyoutube.com

Table 3: AI and Machine Learning Applications in Imidazole-Pyrimidine Drug Design

| AI/ML Application | Description | Purpose in Drug Discovery | Citation |

|---|---|---|---|

| Predictive Modeling (QSAR/QSPR) | Algorithms that learn from data to predict the activity or properties of new molecules based on their structure. | Predicts bioactivity, toxicity, and pharmacokinetic (ADMET) properties to prioritize candidates. | mdpi.comdergipark.org.tr |

| Molecular Docking | Computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other. | Elucidates binding modes, predicts binding affinity, and screens virtual libraries against a protein target. | nih.gov |

| Generative Models (e.g., VAEs, GANs) | AI models that can generate new data (in this case, molecular structures) that mimics the properties of the training data. | De novo design of novel molecules with optimized, desired properties. | mdpi.comyoutube.com |

Exploration of New Preclinical Disease Models for Efficacy Evaluation

The successful translation of a promising compound from the lab to the clinic depends heavily on the predictive power of preclinical models. While traditional 2D cell cultures and standard animal models have been valuable, the future of efficacy evaluation for novel imidazole-pyrimidine analogs lies in the adoption of more sophisticated and clinically relevant model systems.

For oncology, where many imidazole-pyrimidine derivatives show promise, there is a clear move away from simple cancer cell lines. nih.gov Syngeneic mouse models, where tumors are transplanted into immunocompetent mice, are becoming standard for evaluating cancer immunotherapies, such as potential IDO inhibitors. nih.gov These models allow for the study of the interaction between the drug, the tumor, and the host immune system. nih.gov An even more advanced approach is the use of patient-derived xenografts (PDXs), where tumor tissue from a human patient is directly implanted into immunodeficient mice. PDX models are known to better recapitulate the heterogeneity and microenvironment of human tumors.

The development of 3D organoid technology represents another significant leap forward. Tumor organoids, grown from patient tumor cells, can create complex 3D structures that mimic the architecture and function of the original tumor. These "mini-tumors" can be used for higher-throughput drug screening to predict patient-specific responses to new imidazole-pyrimidine-based kinase inhibitors.

In the context of infectious diseases like malaria, efficacy testing has been performed on the erythrocyte stage of Plasmodium falciparum. nih.gov Future models could involve humanized mice, which possess a human immune system, to better study the host-pathogen interaction and the compound's effect in a more relevant physiological context. For anti-inflammatory applications, complex co-culture systems that include various immune cell types can provide more nuanced insights into a compound's mechanism of action than single-cell-type assays. The adoption of these advanced preclinical models will be critical for de-risking clinical development and increasing the success rate of next-generation drugs based on the imidazole-pyrimidine scaffold.

Q & A

Q. What are the optimal synthetic conditions for 5-(1H-imidazol-5-yl)pyrimidine HCl derivatives?

Q. Which in vitro models are used for cytotoxicity screening?

The MTT assay on MCF-7 breast cancer cells is standard. For example, compound 3a reduces cell viability to 23.68% at 100 μg/mL, indicating potent cytotoxic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among derivatives?

Perform structure-activity relationship (SAR) studies to correlate substituent effects with activity. For instance:

- Compound 3a (electron-withdrawing groups) shows higher cytotoxicity (23.68% survival) but moderate antibacterial activity.

- Compound 3b (bulky substituents) exhibits stronger antibacterial effects (larger inhibition zones vs. E. coli and S. aureus) but lower cytotoxicity. Cross-validate results using orthogonal assays (e.g., DNA binding vs. enzyme inhibition) to identify dominant mechanisms .

Q. What experimental approaches analyze DNA interaction mechanisms?

- UV-Vis Spectroscopy : Measure hypochromism and binding constants (K₆ₐₜₕ ~10⁴–10⁵ M⁻¹) to confirm groove/electrostatic binding.

- Molecular Docking : Predict binding modes with targets like P38 MAPK (e.g., compound 3b shows a docking score of -6.4 kcal/mol).

- Thermodynamic Studies : Use van’t Hoff plots to determine enthalpy-driven vs. entropy-driven binding .

Q. How do molecular docking results correlate with observed activities?

Docking scores quantify binding affinity. For example:

- Compound 3b binds to GlcN-6-P synthase with ΔG = -7.9 kcal/mol, aligning with its antibacterial potency.

- Poor docking scores for non-active derivatives (<-5 kcal/mol) validate computational models. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ values) is critical .

Q. What pharmacokinetic parameters are assessed for drug-likeness?

- ADME Studies : Use SwissADME or similar tools to predict oral bioavailability (e.g., 85% for compound 3a), blood-brain barrier permeability, and CYP450 interactions.

- Lipinski’s Rule : Verify compliance (molecular weight <500, logP <5) to prioritize candidates.

- Toxicity Prediction : Rule out hepatotoxicity via ProTox-II .

Methodological Considerations

- Handling Data Contradictions : If cytotoxicity and antibacterial activity conflict, use multivariate analysis (e.g., PCA) to identify dominant structural features.

- Optimizing Reaction Conditions : Apply Taguchi orthogonal arrays to test variables (catalyst ratio, solvent, temperature) and maximize yield .

- Validation of DNA Binding : Combine spectroscopic data with ethidium bromide displacement assays to confirm intercalation vs. groove binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.